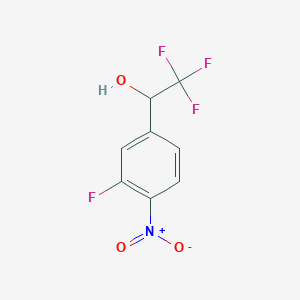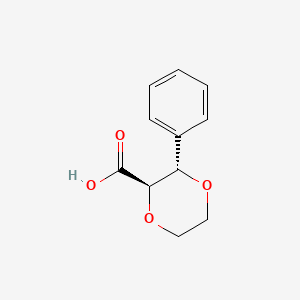
2-Cyclopropyl-5-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a cyclopropyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of cyclopropylmagnesium bromide in the presence of zinc bromide to produce cyclopropyl arenes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
2-Cyclopropyl-5-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Cyclopropylbenzonitrile
- 5-Methylbenzonitrile
- Cyclopropylmethylbenzene
Comparison: 2-Cyclopropyl-5-methylbenzonitrile is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from similar compounds. For example, the cyclopropyl group introduces ring strain, which can influence the reactivity and stability of the compound .
Propriétés
Formule moléculaire |
C11H11N |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-cyclopropyl-5-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-5-11(9-3-4-9)10(6-8)7-12/h2,5-6,9H,3-4H2,1H3 |
Clé InChI |
DKPNPYOKTIOEDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)




![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)

